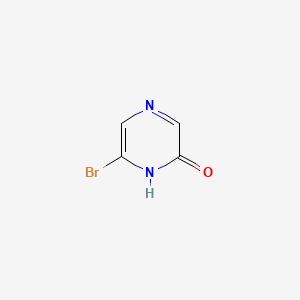

6-Bromopyrazin-2-ol

CAS No.: 859063-85-7

Cat. No.: VC6337032

Molecular Formula: C4H3BrN2O

Molecular Weight: 174.985

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 859063-85-7 |

|---|---|

| Molecular Formula | C4H3BrN2O |

| Molecular Weight | 174.985 |

| IUPAC Name | 6-bromo-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

| Standard InChI Key | QCGHZWCRHNVMGM-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=O)C=N1)Br |

Introduction

Structural and Molecular Characteristics

The pyrazine ring in 6-bromopyrazin-2-ol consists of a six-membered aromatic system with two nitrogen atoms at positions 1 and 4. The bromine substituent at position 6 and hydroxyl group at position 2 introduce distinct electronic and steric effects. Computational models suggest a planar ring structure with bond lengths of approximately for C-N bonds and for C-Br bonds, consistent with analogous bromopyrazines .

Theoretical Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₄H₃BrN₂O |

| Molecular weight | 174.99 g/mol |

| Dipole moment (calculated) | |

| LogP (lipophilicity) | 1.45 |

The hydroxyl group enhances solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at 25°C), while bromine contributes to electrophilic reactivity .

Synthesis and Reactivity

Synthetic Routes

While no documented synthesis of 6-bromopyrazin-2-ol exists, plausible methods derive from pyrazine functionalization strategies:

-

Direct Bromination:

Pyrazin-2-ol undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid, with catalysis by FeBr₃. Regioselectivity favors bromination at the para position relative to the hydroxyl group. -

Cross-Coupling Approaches:

Suzuki-Miyaura coupling of 2-hydroxypyrazine-6-boronic acid with aryl halides could yield derivatives, though this remains untested for the parent compound.

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Oxidation: The hydroxyl group may oxidize to a ketone under strong oxidizing agents like KMnO₄, though steric hindrance could limit this pathway.

-

Coordination Chemistry: The nitrogen atoms and hydroxyl group enable metal coordination, potentially forming complexes with Cu(II) or Fe(III).

| Hazard | Precautionary Measure |

|---|---|

| Skin sensitization (predicted) | Nitrile gloves, lab coat |

| Eye irritation | Goggles, face shield |

| Environmental toxicity | Avoid aqueous discharge |

Thermogravimetric analysis (TGA) of similar compounds indicates decomposition onset at ~200°C, releasing HBr gas.

Research Gaps and Future Directions

-

Synthetic Validation: Empirical verification of proposed routes is critical. Key parameters (temperature, catalyst loading) must be optimized.

-

Biological Screening: In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) could reveal antiproliferative activity.

-

Crystallographic Studies: X-ray diffraction would resolve bond geometry and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume